molecular formula C8H11N B116444 2,4,6-Trimethylpyridine CAS No. 108-75-8

2,4,6-Trimethylpyridine

Cat. No.: B116444
CAS No.: 108-75-8
M. Wt: 121.18 g/mol
InChI Key: BWZVCCNYKMEVEX-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridine, also known as 2,4,6-collidine, is an organic compound that belongs to the heterocycles, specifically the heteroaromatics. It consists of a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions. This compound is a colorless liquid with a pyridine-like smell and is known for its significant role in organic synthesis .

Biochemical Analysis

Biochemical Properties

It is known that this compound can react with trifluoroiodomethane in cyclopentane solution to afford a 1:1 complex . This suggests that 2,4,6-Trimethylpyridine may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Molecular Mechanism

It is known to form a 1:1 complex with trifluoroiodomethane , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules. Specific mechanisms, such as enzyme inhibition or activation and changes in gene expression, have not been reported yet.

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models. It is known that the LD50 orally in rabbits is 400 mg/kg , indicating that high doses may have toxic or adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylpyridine can be synthesized through several methods. One common method is the Hantzsch dihydropyridine synthesis, which involves the reaction of ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . Another method involves the isolation of this compound from Dippel’s oil .

Industrial Production Methods: In industrial settings, this compound is often produced from coal tar or through the reaction of acetone and ammonia . The industrial synthesis typically involves high-temperature and high-pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,4,6-trimethylpyridine
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InChI

InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3
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InChI Key

BWZVCCNYKMEVEX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=C1)C)C
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Molecular Formula

C8H11N
Record name COLLIDINE
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DSSTOX Substance ID

DTXSID1051561
Record name 2,4,6-Trimethylpyridine
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Molecular Weight

121.18 g/mol
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Physical Description

Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Colorless liquid with an aromatic odor; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
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Boiling Point

170.4 °C
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Flash Point

58 °C, 136 °F
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Solubility

Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids; miscible with ether, Sol in acetone, Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C
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Density

0.913 @ 20 °C/20 °C
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Vapor Pressure

1.99 [mmHg], 1.99 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

29611-84-5, 108-75-8
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Melting Point

-44.5 °C
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Synthesis routes and methods I

Procedure details

To a solution of diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate (stereoisomer A: 58 mg) in methylene chloride (0.6 ml) are added anisole (0.12 ml) and trifluoroacetic acid (0.12 ml). After 15 minutes, the reaction mixture is concentrated at room temperature, and obtained residue is dissolved in ethyl acetate, and is extracted with aqueous sodium hydrogen carbonate solution. The extract aqueous solution is cooled with ice, stirred and neutralized with 1N-hydrochloric acid to pH 2, and is extracted with ethyl acetate. The extract solution is washed with water, dried over sodium sulfate, and concentrated to one third volume. To this solution is added an equivalent amount of collidine or benzylamine, and the separated crystals are collected by filtration to give 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylic acid (stereoisomer A) collidine salt or benzylamine salt.
Name
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
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Synthesis routes and methods II

Procedure details

3.0 Moles of 2,4,6-trimethylpyridine, 4.5 moles of terephthaldehyde, 9.0 moles of acetic acid and 9.0 moles of acetic anhydride are prereacted at 140° C. for 6 hours. The reaction mixture is then cooled to 120° C. and 4.5 moles of 2-methyl-5-vinylpyridine is added. Stirring at 120° C. is continued for 8 hours. The reaction mixture is cooled, and the acetic acid is neutralized with 10% sodium hydroxide. The organic phase is separated, dissolved in tetrahydrofuran (THF) and filtered. The radical inhibitors o-aminophenol and t-butylcatechol are added at the 0.05% and 0.1% levels, respectively. VPSP is isolated by pouring the THF solution into methanol to obtain a solid precipitate. The solid is dried in vacuo to constant weight. The material thus obtained has a melting point exotherm by DSC at 99° C. and a molecular weight of greater than 3000 as determined by vapor pressure osmometry.
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9 mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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